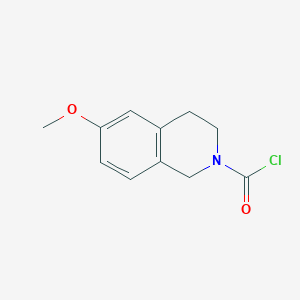

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

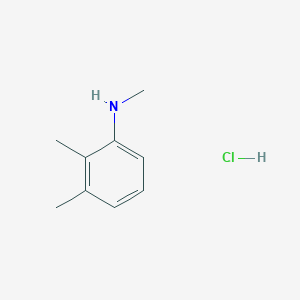

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a methoxy group at the 6th position, a dihydroisoquinoline core, and a carbonyl chloride functional group at the 2nd position

Wirkmechanismus

Target of Action

The primary targets of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride, also known as EN300-26976275, are the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play a crucial role in the regulation of glucose homeostasis .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of GLP-1R and GIPR . Allosteric modulators remotely alter the interactions of ligands with their receptors by modifying the ligand-binding environment . When the compound binds to an allosteric site on the receptor, it induces a conformational change in the receptor protein that is transmitted to the ligand’s orthosteric binding site . This facilitates or potentiates an interaction of the ligand with the orthosteric binding site .

Biochemical Pathways

The compound’s interaction with GLP-1R and GIPR affects the incretin pathway . GLP-1 is a member of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . GLP-1 induces the release of insulin from beta cells in a glucose-dependent manner . The modulation of this pathway by this compound can have significant downstream effects on glucose homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GLP-1R and GIPR . By acting as a PAM of these receptors, the compound can potentiate the interaction of GLP-1 with its receptor, leading to enhanced insulin release in a glucose-dependent manner . This can help regulate blood glucose levels, making the compound potentially useful in the treatment of diabetes .

Biochemische Analyse

Biochemical Properties

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride is known to be a positive allosteric modulator (PAM) of the glucagon-like-peptide-1 (GLP-1) receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide (GIP) receptor (GIPR) . These receptors play crucial roles in glucose metabolism and insulin secretion .

Cellular Effects

In cellular processes, this compound has been observed to modulate the activity of GLP-1R and GIPR . GLP-1R and GIPR are part of the incretin family of peptide hormones secreted by intestinal entero-endocrine L-cells . The modulation of these receptors by the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a PAM of GLP-1R and GIPR . The compound binds to an allosteric site on these receptors, causing a conformational change that enhances the interaction of the ligand with the orthosteric binding site . This modulation can lead to changes in gene expression and enzyme activation or inhibition .

Vorbereitungsmethoden

The synthesis of 6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation, typically using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to form tetrahydroisoquinoline derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boronic acids, thionyl chloride, and methyl iodide. Major products formed from these reactions include amides, esters, thioesters, and biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its use in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride can be compared with other isoquinoline derivatives, such as:

6-Methoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carbonyl chloride group and has a fully saturated isoquinoline core, leading to different chemical reactivity and biological activity.

6-Methoxy-3,4-dihydroisoquinoline:

Isoquinoline-2-carbonyl chloride: Lacks the methoxy group, which can influence its chemical properties and biological interactions.

The uniqueness of this compound lies in the combination of the methoxy group, dihydroisoquinoline core, and carbonyl chloride functional group, which together confer distinct chemical reactivity and potential for diverse applications.

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-15-10-3-2-9-7-13(11(12)14)5-4-8(9)6-10/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSTXNJWZHGVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

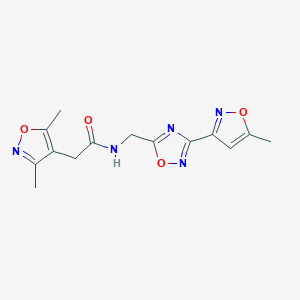

![2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2720887.png)

![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)

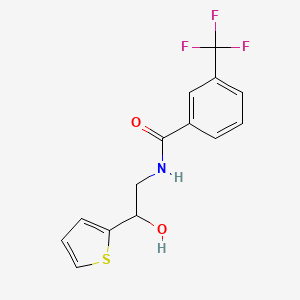

![N-cyclohexyl-3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2720902.png)

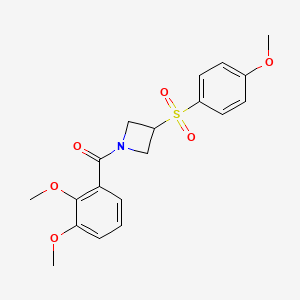

![2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2720905.png)

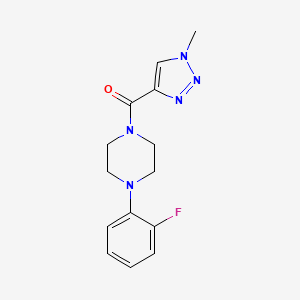

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2720909.png)